molecular formula C10H6BrN3 B13130265 8-bromo-3H-pyrazolo[3,4-c]quinoline

8-bromo-3H-pyrazolo[3,4-c]quinoline

Cat. No.: B13130265
M. Wt: 248.08 g/mol
InChI Key: WEPQATIGNIOCNR-UHFFFAOYSA-N
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Description

8-Bromo-3H-pyrazolo[3,4-c]quinoline (CAS 1201646-51-6) is a brominated quinoline derivative serving as a versatile chemical scaffold in medicinal chemistry and drug discovery. This compound features a fused pyrazolo[3,4-c]quinoline core structure, a privileged motif in the development of biologically active molecules. Quinoline-based compounds are extensively investigated for their potent inhibitory effects on various therapeutic targets . A significant area of research for this chemical class is the development of phosphodiesterase type 5 (PDE5) inhibitors . PDE5 mediates the degradation of cGMP, a key secondary messenger, and its inhibition has emerged as a promising strategy for investigating potential therapeutic agents for conditions like Alzheimer's disease, given the role of the cGMP/CREB pathway in memory and learning . Furthermore, the pyrazoloquinoline structure is a recognized pharmacophore in oncology research. Quinoline derivatives, in general, have demonstrated potent anticancer activities through multiple mechanisms, including induction of apoptosis, disruption of cell migration, and cell cycle arrest across various cancer cell lines . The bromine atom at the 8-position provides a reactive handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships and the development of more potent or selective analogs . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H6BrN3

Molecular Weight

248.08 g/mol

IUPAC Name

8-bromo-3H-pyrazolo[3,4-c]quinoline

InChI

InChI=1S/C10H6BrN3/c11-6-1-2-9-7(3-6)8-4-13-14-10(8)5-12-9/h1-5H,(H,13,14)

InChI Key

WEPQATIGNIOCNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C3C(=C2C=C1Br)C=NN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-3H-pyrazolo[3,4-c]quinoline typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the cyclization of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine . The reaction is carried out in a tetrahydrofuran solvent medium, yielding the desired pyrazoloquinoline derivatives with good efficiency .

Industrial Production Methods

Industrial production methods for 8-bromo-3H-pyrazolo[3,4-c]quinoline are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-bromo-3H-pyrazolo[3,4-c]quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

    Condensation Reactions: It can undergo condensation reactions with various reagents to form derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of 8-bromo-3H-pyrazolo[3,4-c]quinoline include hydrazine, chloroform, and various nucleophiles. Reaction conditions typically involve the use of solvents like tetrahydrofuran and the application of heat to facilitate the reactions .

Major Products Formed

The major products formed from the reactions of 8-bromo-3H-pyrazolo[3,4-c]quinoline depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different substituents at the 8th position, while cyclization reactions can produce more complex fused heterocyclic compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-bromo-3H-pyrazolo[3,4-c]quinoline involves its interaction with specific molecular targets and pathways. For example, some derivatives of pyrazoloquinoline have been shown to inhibit certain enzymes or receptors, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 8-bromo-3H-pyrazolo[3,4-c]quinoline with structurally related pyrazoloquinoline derivatives, focusing on synthetic routes, substituent effects, and biological activities.

Table 1: Comparative Analysis of Pyrazoloquinoline Derivatives

Compound Name Core Structure Key Substituents Synthesis Method Biological Activity Key References
8-Bromo-3H-pyrazolo[3,4-c]quinoline Pyrazolo[3,4-c]quinoline 8-Br, 1-(4-MePh), 3-Ph Multi-step Suzuki coupling Adenosine receptor antagonism
5-Bromo-3-Me-pyrazolo[4,3-f]quinoline Pyrazolo[4,3-f]quinoline 5-Br, 3-Me, 7,9-diphenyl Inverse imino Diels-Alder reaction Cytotoxicity, Topo I/IIα inhibition
3-Bromo-1-isopropyl-pyrazolo[3,4-b]quinoline Pyrazolo[3,4-b]quinoline 3-Br, 1-isopropyl, 7-OMe Diazonium salt bromination Antiviral (e.g., influenza)
2-Aryl-pyrazolo[3,4-c]quinoline Pyrazolo[3,4-c]quinoline 2-Aryl (e.g., 4-MeOPh, 4-CF₃Ph) Pd-catalyzed cross-coupling Selective A₃ adenosine antagonism
Pyrrolo[3,4-c]quinoline Pyrrolo[3,4-c]quinoline None (base structure) Allene-based cascade reactions Limited data; scaffold for kinase inhibitors

Key Comparative Insights:

Structural Variations and Activity Position of Bromine: The 8-bromo substituent in pyrazolo[3,4-c]quinoline enhances adenosine receptor binding by introducing steric and electronic effects, whereas 3-bromo-pyrazolo[3,4-b]quinoline derivatives exhibit antiviral activity due to improved interaction with viral proteases . Ring Fusion: Pyrazolo[3,4-c]quinoline (c-fusion) vs. pyrazolo[3,4-b]quinoline (b-fusion): The c-fusion creates a planar structure suitable for intercalation, while b-fusion derivatives show greater solubility due to reduced planarity .

Synthetic Accessibility Pyrazolo[3,4-c]quinolines require multi-step syntheses (e.g., bromination followed by Suzuki coupling), whereas pyrazolo[4,3-f]quinolines are synthesized via one-pot Diels-Alder reactions, offering higher yields . Diazonium salt bromination (used for 3-bromo-[3,4-b]quinolines) is cost-effective but less regioselective compared to transition metal-catalyzed methods .

Biological Profile Adenosine Antagonism: 2-Aryl-pyrazolo[3,4-c]quinolines exhibit A₃ receptor selectivity (Ki < 10 nM), while 8-bromo derivatives show broader affinity, likely due to the bromine’s hydrophobic interactions . Cytotoxicity: 5-Bromo-pyrazolo[4,3-f]quinolines inhibit topoisomerases I/IIα at IC₅₀ values of 0.5–2 µM, outperforming non-brominated analogs by 10-fold . Antiviral Activity: 3-Bromo-pyrazolo[3,4-b]quinolines reduce viral replication by 90% at 10 µM, attributed to bromine’s electron-withdrawing effects stabilizing enzyme-inhibitor complexes .

Physicochemical Properties The 8-bromo substituent increases molecular weight (~414 g/mol for substituted derivatives) and logP (2.8–3.2), improving membrane permeability but reducing aqueous solubility . Pyrazolo[3,4-b]quinolines with trifluoromethyl groups (e.g., 7-CF₃) show enhanced fluorescence, making them suitable for biosensing applications .

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